Cas no 1189939-67-0 (ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate)

ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate structure
1189939-67-0 structure
Product name:ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate
CAS No:1189939-67-0
MF:C23H29N5O4S
MW:471.572463750839
CID:6311235
PubChem ID:49664117

ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate
    • VU0623978-1
    • F3406-6473
    • AKOS005056523
    • ethyl 4-[[2-[6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
    • ethyl 4-(2-((6-(4-(ethylcarbamoyl)piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
    • ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
    • 1189939-67-0
    • Inchi: 1S/C23H29N5O4S/c1-3-24-22(30)16-9-11-28(12-10-16)19-13-21(26-15-25-19)33-14-20(29)27-18-7-5-17(6-8-18)23(31)32-4-2/h5-8,13,15-16H,3-4,9-12,14H2,1-2H3,(H,24,30)(H,27,29)
    • InChI Key: ZJFVYZVUGMWIHB-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(C(=O)OCC)=CC=1)=O)C1=CC(=NC=N1)N1CCC(C(NCC)=O)CC1

Computed Properties

  • Exact Mass: 471.19402560g/mol
  • Monoisotopic Mass: 471.19402560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 651
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 139Ų
  • XLogP3: 2.8

ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-6473-10μmol
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-6473-20mg
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
20mg
$99.0 2023-09-10
Life Chemicals
F3406-6473-30mg
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
30mg
$119.0 2023-09-10
Life Chemicals
F3406-6473-2mg
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
2mg
$59.0 2023-09-10
Life Chemicals
F3406-6473-5μmol
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-6473-4mg
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
4mg
$66.0 2023-09-10
Life Chemicals
F3406-6473-20μmol
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-6473-1mg
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
1mg
$54.0 2023-09-10
Life Chemicals
F3406-6473-2μmol
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-6473-40mg
ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
1189939-67-0
40mg
$140.0 2023-09-10

Additional information on ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate

Comprehensive Overview of Ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate (CAS No. 1189939-67-0)

The compound Ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate (CAS No. 1189939-67-0) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a pyrimidine core with a piperidine derivative and an ethyl benzoate moiety. Such a configuration is often explored for its bioactivity, particularly in targeting enzyme inhibition or receptor modulation. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, especially in areas like kinase inhibition and signal transduction pathways.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. Ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate has garnered attention for its possible role in addressing unmet medical needs, such as inflammatory diseases and metabolic disorders. Its sulfanylacetamido linkage and ethylcarbamoyl group contribute to its stability and binding affinity, making it a candidate for further preclinical studies. The compound’s CAS No. 1189939-67-0 is frequently searched in academic and industrial databases, reflecting its growing relevance in medicinal chemistry.

From a synthetic perspective, the preparation of Ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate involves multi-step organic reactions, including amide coupling and nucleophilic substitution. These methods are well-documented in peer-reviewed literature, emphasizing the compound’s reproducibility and scalability for research purposes. The presence of the piperidin-1-yl group enhances its solubility profile, which is critical for in vitro and in vivo assays. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s modular structure offers versatility for derivatization and optimization.

The therapeutic potential of CAS No. 1189939-67-0 is further highlighted by its alignment with current trends in AI-driven drug discovery. Computational models predict its interaction with various biological targets, reducing the time and cost associated with traditional screening. Additionally, its benzoate ester functionality is a common motif in prodrug development, suggesting potential for improved bioavailability. Researchers are also investigating its role in epigenetic modulation, a hot topic in oncology and neurology research.

In summary, Ethyl 4-2-({6-4-(ethylcarbamoyl)piperidin-1-ylpyrimidin-4-yl}sulfanyl)acetamidobenzoate represents a promising scaffold for future drug development. Its structural complexity and functional diversity make it a valuable tool for scientists exploring targeted therapies and mechanistic studies. With ongoing innovations in high-throughput screening and cheminformatics, this compound is poised to play a pivotal role in advancing biomedical research.

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